6-Hydroxydecan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

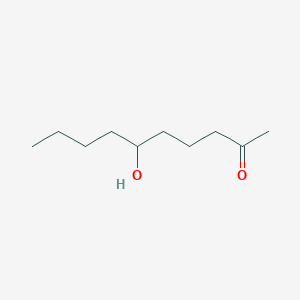

2D Structure

3D Structure

Properties

CAS No. |

65885-50-9 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

6-hydroxydecan-2-one |

InChI |

InChI=1S/C10H20O2/c1-3-4-7-10(12)8-5-6-9(2)11/h10,12H,3-8H2,1-2H3 |

InChI Key |

TWFJFFZQYXYWBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC(=O)C)O |

Origin of Product |

United States |

Overview of Hydroxyketone Classes in Organic Chemistry

Hydroxyketones, often referred to as ketols, are organic compounds characterized by the presence of both a ketone (>C=O) and a hydroxyl (−OH) functional group. The classification of these compounds is determined by the position of the hydroxyl group relative to the carbonyl carbon. wikipedia.org

The primary classes are:

Alpha-hydroxy ketones (α-hydroxy ketones): Also known as acyloins, these compounds have a hydroxyl group on the carbon atom immediately adjacent to the carbonyl group (the α-carbon). wikipedia.org Their general structure is R−C(=O)−CH(OH)−R'. Alpha-hydroxy ketones are commonly formed through the oxidation of ketones or the condensation of two carbonyl compounds. wikipedia.org

Beta-hydroxy ketones (β-hydroxy ketones): In this class, the hydroxyl group is located on the second carbon from the carbonyl group (the β-carbon). wikipedia.orgfiveable.me These compounds, which are a type of aldol, typically result from aldol reactions between two carbonyl compounds. wikipedia.orgtaylorandfrancis.com

Beyond these main classes, the position of the hydroxyl group can be further specified using Greek letters (gamma- γ, delta- δ, etc.) for subsequent carbons along the chain. Based on its structure, 6-Hydroxydecan-2-one is classified as a delta-hydroxy ketone (δ-hydroxy ketone) , as the hydroxyl group is on the fourth carbon atom (the delta position) from the carbonyl group at position 2.

Structural Context of 6 Hydroxydecan 2 One Within Ketone Homologs

In organic chemistry, a homologous series is a sequence of compounds with the same functional group and similar chemical properties in which the successive members differ by a constant structural unit, typically a methylene group (-CH₂-). 6-Hydroxydecan-2-one is part of a homologous series of hydroxyketones where the carbon chain length varies.

The structure of this compound consists of a ten-carbon aliphatic chain with a ketone functional group at the second carbon position and a hydroxyl functional group at the sixth position. The table below illustrates its position among its lower homologs, 6-hydroxyhexan-2-one and 6-hydroxyheptan-2-one.

| Property | 6-Hydroxyhexan-2-one | 6-Hydroxyheptan-2-one | This compound |

| Molecular Formula | C₆H₁₂O₂ | C₇H₁₄O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 116.16 g/mol | 130.18 g/mol | 172.26 g/mol |

| IUPAC Name | 6-hydroxyhexan-2-one | 6-hydroxyheptan-2-one | This compound |

| SMILES | CC(=O)CCCCO | CC(CCCC(=O)C)O | CCCCC(O)CCCC(C)=O |

| InChIKey | UALYCKSVHDYQRP-UHFFFAOYSA-N | PEJCZILHONLFGW-UHFFFAOYSA-N | TWFJFFZQYXYWBC-UHFFFAOYNA-N |

Data sourced from PubChem and other chemical databases. chemsynthesis.comnih.govnih.gov

Significance of Aliphatic Carbonyl Compounds in Chemical Science Research

Aliphatic carbonyl compounds, including ketones and aldehydes, are fundamental to organic chemistry and play crucial roles in both industrial and biological processes. allen.in Their reactivity is centered around the polar carbon-oxygen double bond of the carbonyl group. allen.in

Key areas of significance include:

Industrial Solvents: Lower molecular weight aliphatic ketones, such as acetone and methyl ethyl ketone (MEK), are widely used as solvents in various industries due to their ability to dissolve a wide range of substances. brainly.in

Synthetic Building Blocks: These compounds are essential precursors and intermediates in the synthesis of more complex organic molecules. brainly.inresearchgate.netnih.gov They are used to produce a vast array of products, including plastics, resins, polymers, and pharmaceuticals. brainly.inpatsnap.comstudy.com

Flavor and Fragrance Industry: Many aliphatic carbonyl compounds contribute to the natural aromas and tastes of foods and are used extensively as additives in the food and cosmetics industries. brainly.in

Biological Relevance: Hydroxyketones are important intermediates in various metabolic pathways, such as fatty acid degradation and steroid biosynthesis. fiveable.me

Astrochemistry: The study of aliphatic aldehydes and ketones in extraterrestrial materials, like carbonaceous chondrites, is an active area of research, as these molecules are considered potential precursors to astrobiologically significant compounds like amino acids. researchgate.netnih.gov

Chemical Transformations and Derivatization Studies of 6 Hydroxydecan 2 One

Potential as a Pheromone Component

Many isomers of hydroxydecanone are known to function as aggregation-sex pheromones in various species of longhorned beetles (family Cerambycidae). uochb.cz These chemical signals are typically produced by males to attract both males and females to a location for mating and aggregation. uochb.cz The specific positioning of the functional groups and the stereochemistry are critical for a compound's activity.

Research has identified several hydroxydecanone isomers as key pheromone components in beetles:

(R)-3-Hydroxydecan-2-one: This isomer is a component of the male-produced aggregation-sex pheromone for the longhorned beetle Plagionotus arcuatus.

(S)-2-Hydroxy-3-decanone and 3-Hydroxy-2-decanone: These two compounds were identified as pheromone components for the coffee white stemborer, Xylotrechus quadripes. service.gov.uk

This established role of its isomers suggests that 6-Hydroxydecan-2-one is a strong candidate for investigation as a potential pheromone in other, unstudied insect species. Future research could involve:

Headspace Analysis: Collecting and analyzing the volatile compounds released by various insect species, particularly from the Cerambycidae family.

Electroantennography (EAG): A technique to test the ability of an insect's antenna to detect this compound, which would indicate it is a biologically relevant signal.

Field Bioassays: Testing the attractiveness of synthetic (R)- and (S)-6-Hydroxydecan-2-one in field traps to determine if they elicit a behavioral response from any insect species. nih.gov

Table of Selected Hydroxydecanone Isomers and Their Documented Pheromonal Roles

| Compound | Species | Role |

|---|---|---|

| (R)-3-Hydroxydecan-2-one | Plagionotus arcuatus (a longhorned beetle) | Aggregation-sex pheromone |

| (S)-2-Hydroxy-3-decanone | Xylotrechus quadripes (Coffee white stemborer) | Pheromone component service.gov.uk |

Ecological Context and Interspecific Interactions

Pheromones like the isomers of hydroxydecanone are fundamental to the chemical communication that governs insect behavior. They are crucial for reproductive success and can influence population dynamics. However, the specificity of these signals is a key factor. Field trials testing various hydroxyketones have shown that a compound that is highly attractive to one species may elicit no response from another, even a closely related one. nih.gov

Therefore, an important avenue of investigation for this compound is to determine its place within this complex web of chemical communication. Research should aim to answer whether it acts as a specific signal for a single species, a shared signal among several species, or even a repellent (kairomone) for others. Understanding these potential interactions is essential for a complete picture of its ecological significance.

Computational and Theoretical Studies of 6 Hydroxydecan 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional nature of flexible molecules such as 6-hydroxydecan-2-one. The presence of a ten-carbon aliphatic chain, a hydroxyl group, and a ketone functional group allows for a multitude of possible spatial arrangements, or conformations. libretexts.org

A crucial feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at C6 and the carbonyl oxygen at C2. This interaction can lead to a pseudo-cyclic conformation being particularly stable. Theoretical studies on similar hydroxyketones confirm that such intramolecular interactions significantly influence the preferred geometry. srce.hr

The exploration of the conformational space involves systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. This process identifies various local energy minima, with the global minimum representing the most stable conformation. For acyclic alkanes, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. maricopa.edu In this compound, the interplay between sterics, torsional strain, and the favorable energy of the intramolecular hydrogen bond determines the final conformational preference.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates the expected energetic differences between potential conformations, calculated using molecular mechanics. The energy of the most stable conformer (Anti, with H-bond) is set to 0 kJ/mol as a reference.

| Conformer Description | Key Dihedral Angle(s) | Intramolecular H-Bond | Steric Hindrance | Relative Energy (kJ/mol) |

| Folded (Pseudo-cyclic) | Gauche (O-C6-C5-C4) | Yes | Low | 0.0 |

| Extended (Anti) | Anti (O-C6-C5-C4) | No | Low | ~ 5-10 |

| Gauche (No H-Bond) | Gauche (O-C6-C5-C4) | No | Medium | ~ 10-15 |

| Eclipsed | Eclipsed | Unlikely | High | > 20 |

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior and structural stability of this compound over time. In an MD simulation, the molecule's atoms are allowed to move according to the forces described by a force field, simulating their behavior in a given environment (e.g., in a vacuum or a solvent).

By running an MD simulation starting from a minimized structure, one can observe its stability. The Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure is often monitored. A low and stable RMSD value over time indicates that the conformation is stable, while large fluctuations or a steady increase in RMSD would suggest the molecule is exploring other conformations and the initial structure is not a stable minimum. These simulations would likely confirm the stability of the hydrogen-bonded, folded conformation, showing persistent hydrogen bonding throughout the simulation trajectory.

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer a more accurate description of molecular properties than molecular mechanics. unige.ch Methods like Density Functional Theory (DFT) are widely used for this purpose. researchgate.net

The electronic structure of a molecule dictates its reactivity. libretexts.orgchemguide.co.ukpressbooks.pub For this compound, quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and calculate electrostatic potential.

The electronegative oxygen atoms of the ketone and hydroxyl groups create a significant dipole moment. The electrostatic potential map would show regions of negative potential (red) around these oxygens, indicating their nucleophilic character. Conversely, the carbonyl carbon (C2) and the hydroxyl proton would exhibit positive potential (blue), highlighting them as electrophilic sites.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is where the molecule's most available electrons reside, while the LUMO represents the most accessible empty orbital. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally implies lower reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

This table presents typical data obtained from DFT (e.g., B3LYP/6-31G*) calculations for the lowest energy conformer.

| Property | Predicted Value | Significance |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Indicates a polar molecule, influencing solubility and intermolecular forces. researchgate.net |

| HOMO Energy | ~ -7.0 eV | Location of most reactive electrons, likely on the oxygen lone pairs. |

| LUMO Energy | ~ +1.5 eV | Site for nucleophilic attack, likely the π* orbital of the C=O bond. |

| HOMO-LUMO Gap | ~ 8.5 eV | Indicates relatively high kinetic stability. |

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. chemrxiv.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. faccts.de For this compound, the most characteristic predicted peaks would be the O-H stretching vibration and the C=O (carbonyl) stretching vibration. The position of the O-H stretch is sensitive to hydrogen bonding; in a conformation with a strong intramolecular H-bond, this peak would be predicted at a lower frequency (e.g., ~3400 cm⁻¹) and appear broader compared to a non-bonded "free" O-H (~3600 cm⁻¹). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. ucm.es The predicted spectrum would show distinct signals for the different carbon and proton environments in the molecule. For instance, the protons on the carbon adjacent to the carbonyl group (C3) and the proton on the hydroxyl-bearing carbon (C6) would be predicted at higher chemical shifts (downfield) due to the deshielding effect of the neighboring oxygen atoms.

Table 3: Simulated Spectroscopic Data for this compound

This table shows a comparison of predicted vibrational frequencies and NMR chemical shifts with typical experimental ranges.

| Spectroscopy | Group | Predicted Value | Typical Experimental Range |

| IR Frequencies | O-H stretch (H-bonded) | ~3450 cm⁻¹ | 3200-3500 cm⁻¹ (broad) |

| C-H stretch (alkane) | ~2930 cm⁻¹ | 2850-3000 cm⁻¹ | |

| C=O stretch (ketone) | ~1710 cm⁻¹ | 1705-1725 cm⁻¹ | |

| ¹H NMR Shifts | -CH₃ (C1) | ~2.1 ppm | 2.1-2.4 ppm |

| -CH(OH)- (C6) | ~3.6 ppm | 3.5-4.0 ppm | |

| -OH | ~2.5 ppm (variable) | 2.0-5.0 ppm | |

| ¹³C NMR Shifts | C=O (C2) | ~209 ppm | 205-220 ppm |

| C-OH (C6) | ~70 ppm | 65-75 ppm | |

| -CH₃ (C1) | ~30 ppm | 25-35 ppm |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Hydroxyketones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structures of a group of compounds and their biological activities. jocpr.com For a series of related hydroxyketones, a QSAR study could predict their efficacy for a specific biological target. acs.org

A QSAR model is developed by first calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. Then, a statistical method, such as multiple linear regression, is used to build an equation that correlates these descriptors with the observed biological activity (e.g., enzyme inhibition IC₅₀ values). nih.gov

For hydroxyketones, relevant descriptors would include those related to hydrophobicity (LogP), shape (molecular volume, surface area), and electronic properties (dipole moment, partial charges on the hydroxyl and ketone groups). researchgate.net A successful QSAR model can be a valuable tool for designing new, more potent compounds by predicting their activity before they are synthesized, thereby saving time and resources. slideshare.net

Table 4: Common Molecular Descriptors for QSAR Studies of Hydroxyketones

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional | Molecular Weight, Atom Count | Size and composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

Descriptor Generation and Selection

The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. protoqsar.comwiley.com These descriptors quantify various aspects of a molecule's physicochemical properties and are categorized based on their dimensionality. researchgate.netslideshare.net

0D & 1D Descriptors: These are the simplest descriptors, derived from the molecular formula, and include constitutional indices like molecular weight, atom counts, and bond counts. researchgate.netucsb.edu

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology. Examples include connectivity indices and polar surface area (PSA).

3D Descriptors: These descriptors are derived from the 3D coordinates of the molecule and relate to its steric properties, such as molecular volume and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods and provide detailed information about the electronic structure of the molecule. acs.orgnih.gov Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.eduacs.orgresearchgate.net

For a molecule like this compound, a wide array of descriptors can be generated to characterize its features, such as its aliphatic chain, hydroxyl group, and ketone group.

Interactive Table 1: Illustrative Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Illustrative Value | Description |

| 1D Descriptors | Molecular Weight (MW) | 172.27 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Hydrogen Bond Donors | 1 | The number of groups (e.g., -OH) that can donate a hydrogen atom to a hydrogen bond. | |

| Hydrogen Bond Acceptors | 2 | The number of atoms (e.g., oxygen in -OH and C=O) that can accept a hydrogen atom in a hydrogen bond. | |

| 2D Descriptors | logP (Octanol-Water Partition Coefficient) | ~2.5 | A measure of the molecule's lipophilicity or hydrophobicity. |

| Polar Surface Area (PSA) | 37.3 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties. | |

| Quantum-Chemical | HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons (nucleophilicity). acs.org |

| Descriptors | LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons (electrophilicity). acs.org |

| Dipole Moment | ~2.8 D | A measure of the overall polarity of the molecule arising from the separation of positive and negative charges. |

Once a large pool of descriptors is generated, a crucial step is descriptor selection . This process aims to identify the most relevant descriptors that correlate with the biological activity of interest while removing redundant or irrelevant ones. eurekaselect.com This helps to create a simpler, more interpretable, and robust model, avoiding issues like overfitting. A common technique for dimensionality reduction and descriptor selection is Principal Component Analysis (PCA), which transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. researchgate.netscholars.directmdpi.commdpi.com

Model Development for Predicted Biological or Chemical Activities (e.g., enzyme substrate recognition)

After selecting the most pertinent descriptors, a mathematical model can be developed to establish a quantitative relationship between these descriptors and a specific biological or chemical activity. biointerfaceresearch.comresearchgate.net Given that many aliphatic ketones and hydroxy-ketones function as insect pheromones, a relevant hypothetical activity for this compound could be its binding affinity to a specific olfactory receptor, a form of enzyme substrate recognition. plos.orgfrontiersin.orgnih.govplos.org

A common approach is to develop a Multiple Linear Regression (MLR) model, which takes the form:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁ × (Descriptor₁) + c₂ × (Descriptor₂) + ...

Here, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, serving as a measure of potency. The coefficients (c₁, c₂, etc.) indicate the weight or importance of each descriptor in influencing the activity.

The quality of a QSAR model is assessed using several statistical parameters:

R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit for the training data.

Q² (Cross-Validated R²): Measures the predictive power of the model, assessed through techniques like leave-one-out cross-validation. A high Q² value (typically > 0.5) indicates a robust and predictive model.

Interactive Table 2: Hypothetical QSAR Model for Pheromone-Receptor Binding Affinity of this compound and Analogues

| Parameter | Value | Description |

| Model Equation | pIC₅₀ = 1.5 + 0.8×(logP) - 0.05×(PSA) + 0.3×(HOMO) | An illustrative equation correlating descriptors with predicted binding affinity. |

| Statistical Metrics | ||

| R² | 0.88 | 88% of the variance in the training set's activity is explained by the model. |

| Q² | 0.75 | The model has good predictive capability for new compounds. |

| Descriptor Coefficients | ||

| logP | +0.8 | Increased lipophilicity is positively correlated with binding affinity. |

| Polar Surface Area (PSA) | -0.05 | Increased polarity is slightly negatively correlated with binding affinity. |

| HOMO Energy | +0.3 | A higher HOMO energy (greater nucleophilicity) is positively correlated with binding affinity. |

Such a validated computational model serves as a powerful predictive tool. mdpi.com It can be used for the virtual screening of large chemical libraries to identify novel compounds with potentially high activity, thereby prioritizing synthetic efforts and accelerating the discovery process for new active molecules, such as more effective pest control agents in the case of pheromones. nih.govannualreviews.org

Future Research Directions and Potential Applications of 6 Hydroxydecan 2 One

Development of Efficient and Sustainable Synthetic Routes

Future efforts in the synthesis of 6-Hydroxydecan-2-one should prioritize efficiency and sustainability, moving beyond traditional laboratory-scale methods to greener, more scalable processes suitable for broader research and potential industrial use.

The application of green chemistry principles is crucial for developing environmentally benign methods for producing this compound. purkh.com The goal is to maximize the incorporation of reactant atoms into the final product (atom economy), minimize waste, and avoid hazardous substances. sphinxsai.comacs.org

Future research could explore several green strategies:

Catalytic Processes: Employing catalytic reagents is superior to using stoichiometric ones as it reduces waste. acs.org For instance, developing selective catalytic oxidation or reduction methods could streamline the synthesis. The use of heterogeneous catalysts packed into reactor columns could also improve reusability and simplify product purification. cinz.nz

Renewable Feedstocks: Investigating pathways from renewable resources, such as biomass or agricultural waste, could offer a sustainable alternative to petrochemical-based starting materials. purkh.com For example, research into converting cellulosic wastes into chiral synthons like levoglucosenone (B1675106) has provided novel green routes to other hydroxy-alkanoic acids and could serve as a model. frontiersin.org

Energy Efficiency: Synthetic methods should be designed to operate at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic impacts. acs.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Core Principle(s) Addressed |

| Biocatalysis | Use of specific enzymes (e.g., oxidoreductases) to introduce the hydroxyl and ketone functionalities with high chemo- and regioselectivity. | Catalysis, Use of Renewable Feedstocks, Reduce Derivatives. acs.org |

| Flow Chemistry | Continuous processing in microreactors for better control over reaction conditions, improved safety, and easier scale-up. | Safer Chemistry, Design for Energy Efficiency. cinz.nz |

| Maximizing Atom Economy | Designing synthetic routes, such as multi-component reactions, that incorporate the maximum amount of starting materials into the final product. | Atom Economy, Waste Prevention. acs.org |

A significant hurdle for utilizing this compound in extensive research is the lack of a documented scalable synthesis method. Future work should focus on developing robust procedures that can produce the compound in multi-gram quantities. nih.gov This involves careful optimization of reaction conditions, including catalyst, solvent, and temperature, to maximize yield and diastereoselectivity. nih.gov A scalable synthesis is a prerequisite for more advanced biological testing and potential commercial applications, such as in the fragrance industry or as a building block for more complex molecules.

Exploration of Biological Activities in Non-Human Systems

The structural features of this compound, particularly its relation to known insect pheromones, suggest that it may possess untapped biological activities.

Many longhorned beetles (family Cerambycidae) use structurally similar hydroxyketones as aggregation-sex pheromones. illinois.edu For example, (R)-3-hydroxyhexan-2-one and (R)-3-hydroxydecan-2-one are known pheromone components for multiple species. slu.seresearchgate.net While field bioassays in some regions have tested related compounds like 3-hydroxydecan-2-one, this compound itself has not been a primary focus or has not shown significant attraction for the species tested. oup.comicipe.org

Future research should involve systematic screening of this compound against a wider array of insect species, particularly those for which pheromones have not yet been identified. This can be guided by phylogeny, as pheromone structures are often conserved within related groups of insects. illinois.edu Targeted bioassays, such as electroantennography (EAG) followed by field trapping studies, could efficiently screen for species that detect and respond to this specific compound.

| Beetle Species | Related Pheromone Component(s) | Region of Study | Reference |

| Plagionotus arcuatus | (R)-3-hydroxyhexan-2-one, (R)-3-hydroxydecan-2-one | Hungary, Sweden | slu.se |

| Chydarteres dimidiatus dimidiatus | (R)-3-hydroxyhexan-2-one, 3-methylthiopropan-1-ol | South America | researchgate.net |

| Various Cerambycidae | 3-hydroxyhexan-2-one, 2,3-hexanediols | United States | illinois.edu |

| Various Cerambycidae | 3-hydroxydecan-2-one (tested, not attractive) | Kenya | oup.com |

Microorganisms represent a potential source for the biocatalytic production of this compound. Enzymes like cytochrome P450 monooxygenases are known for their ability to hydroxylate fatty acids and alkanes with high regioselectivity. mdpi.com Research has demonstrated the use of bacterial CYP153A systems to produce ω-hydroxydodecanoic acid from its corresponding fatty acid. mdpi.com A similar enzyme mining approach could identify P450s or other oxidoreductases capable of converting a decanoic acid derivative or a related precursor into this compound.

Conversely, investigating microbial degradation pathways could reveal enzymes that specifically act on this compound. Such enzymes could be valuable for bioremediation applications or as biocatalysts for reverse reactions. A practical enzymatic synthesis of a doubly chiral hydroxyketone has been achieved using a two-step process involving an old yellow enzyme and a levodione (B1250081) reductase, demonstrating the power of enzymatic asymmetric reduction. researchgate.net This highlights the potential for developing sophisticated, multi-enzyme systems for producing specific stereoisomers of this compound.

Design and Synthesis of this compound Analogs for Research Probes

Designing and synthesizing analogs of this compound can provide valuable tools for probing biological systems. These research probes could be used to study the structure-activity relationships of insect olfactory receptors or to identify enzymes that interact with this class of molecules. ualberta.ca

Future synthetic work could focus on creating a library of analogs with systematic modifications:

Varying Chain Length: Synthesizing homologs with shorter or longer carbon chains (e.g., 6-hydroxyoctan-2-one, 6-hydroxydodecan-2-one) to assess how size affects biological activity. nih.gov

Altering Functional Group Positions: Creating isomers such as 1-hydroxydecan-2-one (B14494957) or shifting the ketone group to explore the spatial requirements of potential binding sites. bldpharm.com

Introducing Reporter Groups: Incorporating fluorescent tags or photoaffinity labels to create probes for identifying and characterizing specific receptor proteins or enzymes.

Stereochemical Modification: Developing stereoselective syntheses to produce individual enantiomers of this compound, as biological activity, especially in pheromones, is often highly dependent on stereochemistry.

These analogs would serve as critical tools to elucidate the mechanism of action of this compound and related compounds in biological systems, paving the way for a deeper understanding of their potential roles and applications.

Labeled Analogs for Metabolic Pathway Elucidation

A critical area of future research is the elucidation of the metabolic pathways related to this compound. Understanding how this compound is synthesized (anabolism) and degraded (catabolism) within a biological system is fundamental to comprehending its function. The synthesis and use of isotopically labeled analogs—where certain atoms are replaced with their heavier isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C))—is a powerful technique for this purpose.

By introducing a labeled version of this compound into a biological system, researchers can trace its journey and identify its metabolic products using techniques like mass spectrometry. This approach would allow for the unambiguous identification of precursor molecules and breakdown products, providing direct insight into the enzymatic processes involved. For instance, studies on other compounds have shown that metabolism often involves cytochrome P450 (CYP) enzyme systems. researchgate.net Investigating the interaction of this compound with these enzymes could reveal its complete metabolic fate. This knowledge is essential for understanding its persistence, mechanism of action, and potential ecological role, particularly if it functions as a semiochemical or pheromone.

Structure-Driven Design for Modulated Biological Interactions

The biological effects of complex organic molecules are intrinsically linked to their three-dimensional structure. Research on related compounds demonstrates that even minor structural modifications can dramatically alter biological activity. nih.gov For example, in the antibiotic bicyclomycin, the C(6)-hydroxy group is essential for its activity, and replacing it leads to a significant loss of function. nih.gov This highlights the specificity of molecular interactions, likely involving precise hydrogen bond donor-acceptor relationships with a biological receptor. nih.gov

This principle is highly relevant for this compound, especially in the context of insect pheromones, where related hydroxyketones play a key role. The isomer, (R)-3-hydroxydecan-2-one, has been identified as a component of the male-produced aggregation-sex pheromone in the cerambycid beetle Plagionotus arcuatus. researchgate.net

Future research could focus on a structure-driven design approach:

Synthesis of Analogs: Systematically synthesizing analogs of this compound by altering the position of the hydroxyl and ketone groups, changing the chain length, or adding other functional groups.

Bioassays: Testing these new compounds in biological assays to measure their activity. This could involve electroantennography (EAG) to test for responses from insect antennae or behavioral assays to observe attraction or repulsion.

Structure-Activity Relationship (SAR) Studies: By correlating the structural changes with the observed biological activity, a SAR profile can be established. This could lead to the design of molecules with modulated interactions, such as "super-agonists" with enhanced attractive properties or "antagonists" that block the pheromone response, which could have applications in pest management.

Analytical Method Development for Trace Detection

The detection of this compound, particularly at the trace levels expected in biological and environmental samples, requires highly sensitive and selective analytical methods.

Enhanced Sensitivity and Selectivity for Complex Matrices

Detecting and quantifying specific organic compounds in complex matrices like air, water, or biological tissues is a significant analytical challenge. cdc.gov The primary methods for analyzing volatile compounds like hydroxyketones are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique for analyzing volatile pheromone components. illinois.edu Headspace collection from a source (e.g., an insect) followed by GC-MS analysis allows for the separation of the target compound from other volatiles and its identification based on its mass spectrum and retention time. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or when analyzing complex liquid samples (e.g., wastewater, biological fluids), LC-MS/MS offers exceptional sensitivity and selectivity. aquaenergyexpo.com This technique is capable of detecting compounds at nanogram-per-liter (ng/L) concentrations and is preferred for its ability to confirm compound identity in complex mixtures. aquaenergyexpo.com

Future development in this area will focus on improving detection limits, reducing sample preparation time, and enhancing the ability to distinguish the target analyte from interfering compounds in the matrix.

| Analytical Technique | Principle | Application for this compound | Key Advantages |

| GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by detection based on mass-to-charge ratio. | Analysis of headspace volatiles to identify its presence as a potential pheromone or semiochemical. researchgate.netresearchgate.net | High resolution for complex volatile mixtures; established libraries for identification. |

| LC-MS/MS | Separates compounds in a liquid phase, followed by two stages of mass analysis for high specificity. | Detection of the compound or its metabolites in biological fluids or environmental water samples. aquaenergyexpo.com | High sensitivity (ng/L levels); high selectivity; suitable for non-volatile derivatives. aquaenergyexpo.com |

| Chiral GC | A specialized GC technique using a chiral stationary phase column. | Separation and identification of different stereoisomers (R and S enantiomers) of the compound. | Determines the specific enantiomer that is biologically active, which is crucial for pheromones. mdpi.com |

On-site Detection Technologies

While laboratory-based methods provide high accuracy, there is a growing need for technologies that allow for the rapid, on-site detection of chemical signals.

Portable GC-MS: Miniaturized GC-MS systems are being developed that could be deployed in the field for real-time environmental monitoring or for screening for the presence of specific semiochemicals in an agricultural setting.

Biosensors: The development of electronic "noses" or biosensors that incorporate specific olfactory receptors or enzymes could provide a highly specific and instantaneous detection method. These sensors would generate an electrical signal upon binding to the target molecule.

Canine Detection: A highly effective and novel approach for on-site detection is the use of trained animals. A study demonstrated the potential for dogs to be trained to indicate the presence of synthetic insect pheromones, including racemic 3-hydroxy-decan-2-one, to locate living beetles. slu.se This biological detection system offers unparalleled mobility and sensitivity for locating the source of a compound in a complex outdoor environment.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Hydroxydecan-2-one with high purity and yield?

- Methodological Answer : Synthesis should follow iterative optimization of reaction conditions (e.g., solvent choice, temperature, catalyst). For purity, employ column chromatography or recrystallization, and confirm structural integrity via -NMR and IR spectroscopy. New compounds require full characterization (melting point, HRMS), while known compounds should reference prior protocols .

- Experimental Design : Include a stepwise procedure in the main text for reproducibility, with raw spectral data in supplementary materials. Use PubChem (or similar databases) to validate spectroscopic profiles .

Q. How can researchers distinguish this compound from structurally similar ketones during characterization?

- Methodological Answer : Combine mass spectrometry (to confirm molecular ion peaks) with -NMR to resolve carbonyl carbon shifts. Computational tools (e.g., DFT calculations) can predict spectral data for comparison. Cross-validate results against existing literature .

- Data Analysis : Tabulate observed vs. theoretical spectral values and calculate deviations (<5% acceptable). Use statistical software (e.g., OriginLab) for peak deconvolution in overlapping signals .

Q. What stability studies are essential for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor via HPLC or GC-MS. Include control samples and triplicate measurements to ensure reliability .

- Reporting Standards : Clearly state degradation thresholds (e.g., >10% impurity invalidates storage conditions) and provide raw chromatograms in supplementary files .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., assay protocols, cell lines). Replicate key experiments under standardized conditions. Use statistical tests (ANOVA, t-tests) to quantify discrepancies .

- Critical Analysis : Highlight differences in solvent systems (e.g., DMSO vs. aqueous) or purity levels that may explain variability. Cite primary literature over reviews for traceability .

Q. What computational strategies are effective for modeling the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to map energy profiles of proposed mechanisms. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments. Compare computed activation energies with experimental Arrhenius plots .

- Data Interpretation : Visualize transition states using software like Gaussian or ORCA. Publish optimized coordinates and input files in open repositories for peer validation .

Q. How can researchers design experiments to explore the environmental fate of this compound in aquatic systems?

- Methodological Answer : Simulate biodegradation using OECD 301 guidelines (e.g., closed bottle test). Quantify metabolites via LC-MS/MS and assess ecotoxicity using Daphnia magna assays. Include controls for abiotic degradation .

- Ethical Considerations : Adhere to institutional guidelines for hazardous waste disposal and data transparency. Share non-proprietary datasets in public repositories .

Q. What interdisciplinary approaches are recommended to study the supramolecular interactions of this compound?

- Methodological Answer : Combine X-ray crystallography (for solid-state structure) with molecular dynamics simulations (for solution behavior). Use isothermal titration calorimetry (ITC) to quantify binding constants with host molecules (e.g., cyclodextrins) .

- Collaborative Workflow : Partner with crystallography and computational labs to ensure methodological rigor. Document all software parameters and crystallographic data (CCDC deposition) .

Guidance for Data Management and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer : Provide detailed reaction conditions (e.g., exact molar ratios, stirring rates) in the main text. Deposit spectral data in open-access platforms (e.g., Figshare) and cite using DOIs .

- Quality Control : Include purity thresholds (>95% by HPLC) and batch-to-batch variability analyses in supplementary materials .

Q. What strategies mitigate bias in bioactivity studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.